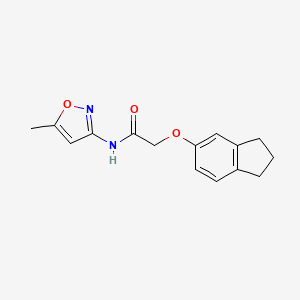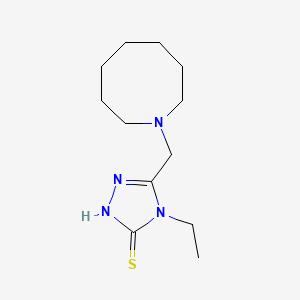![molecular formula C15H24N2O2 B4964697 5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, also known as MMMP, is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields. MMMP is a selective agonist of the μ-opioid receptor, which plays a crucial role in the regulation of pain, reward, and addiction.
Wirkmechanismus
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of pain, reward, and addiction. Activation of the μ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in the hyperpolarization of neurons and the reduction of neurotransmitter release. This leads to the analgesic and euphoric effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to produce dose-dependent increases in locomotor activity and conditioned place preference, indicating its potential for abuse liability. This compound has been shown to have a longer duration of action than other μ-opioid receptor agonists, making it a valuable tool for studying the long-term effects of opioid receptor activation.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has several advantages as a research tool, including its high selectivity for the μ-opioid receptor, its potent analgesic effects, and its longer duration of action. However, this compound also has some limitations, including its potential for abuse liability and the need for careful dosing to avoid toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, including the development of new drugs that target the μ-opioid receptor with improved selectivity and efficacy, the study of the long-term effects of opioid receptor activation, and the exploration of the potential therapeutic applications of this compound in the treatment of pain and addiction. Other future directions include the study of the neural circuits involved in the analgesic and euphoric effects of this compound, the investigation of the role of the μ-opioid receptor in the regulation of mood and emotion, and the development of new animal models of pain and addiction that can be used to study the effects of this compound and other opioid receptor ligands.
Synthesemethoden
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol can be synthesized through a multi-step process that involves the reaction between 5-methoxy-2-nitrophenol and 1-methyl-4-piperidinylmagnesium bromide, followed by reduction with borane-methyl sulfide complex. The final product is obtained by reaction with formaldehyde and methylamine. The synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and drug discovery. This compound has been shown to have high selectivity for the μ-opioid receptor, making it a valuable tool for studying the role of this receptor in pain, reward, and addiction. This compound has also been used to study the pharmacological properties of other opioid receptor ligands and to develop new drugs with improved selectivity and efficacy.
Eigenschaften
IUPAC Name |
5-methoxy-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-8-6-13(7-9-16)17(2)11-12-4-5-14(19-3)10-15(12)18/h4-5,10,13,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHFFNPDDJHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4964619.png)

![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)
![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)


![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)

